molecular formula C27H18BrN3 B12820504 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12820504
M. Wt: 464.4 g/mol
InChI Key: UKVFZPMOSHDNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with brominated biphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The brominated biphenyl moiety can engage in π-π stacking interactions, while the triazine ring can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Bromo-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of the triazine ring and brominated biphenyl structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C27H18BrN3

Molecular Weight

464.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H18BrN3/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H

InChI Key

UKVFZPMOSHDNGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.